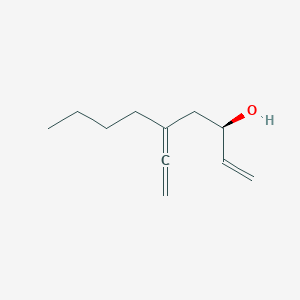
(3R)-5-Ethenylidenenon-1-EN-3-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-5-Ethenylidenenon-1-EN-3-OL is a unique organic compound characterized by its specific stereochemistry and functional groups. This compound is notable for its potential applications in various fields, including chemistry, biology, and industry. Its structure includes an ethenylidene group and a hydroxyl group, which contribute to its reactivity and functionality.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-5-Ethenylidenenon-1-EN-3-OL can be achieved through several synthetic routes. One common method involves the stereoselective reduction of a precursor compound, followed by the introduction of the ethenylidene group. The reaction conditions typically include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and the reaction is carried out under controlled temperatures to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
(3R)-5-Ethenylidenenon-1-EN-3-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different alcohols or alkanes using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The ethenylidene group can participate in nucleophilic substitution reactions, where nucleophiles replace the hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a catalyst
Substitution: Nucleophiles such as halides, amines, or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group typically results in the formation of ketones or aldehydes, while reduction can yield various alcohols or alkanes.
Aplicaciones Científicas De Investigación
(3R)-5-Ethenylidenenon-1-EN-3-OL has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s reactivity makes it useful in the study of enzyme mechanisms and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism by which (3R)-5-Ethenylidenenon-1-EN-3-OL exerts its effects involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the ethenylidene group can participate in various chemical reactions, altering the activity of enzymes and other proteins.
Comparación Con Compuestos Similares
Similar Compounds
(3S)-5-Ethenylidenenon-1-EN-3-OL: This enantiomer has the same molecular formula but different stereochemistry, leading to different biological activities.
(3R)-5-Methylnonen-1-EN-3-OL: Similar structure but with a methyl group instead of an ethenylidene group, resulting in different reactivity and applications.
(3R)-5-Ethenylidenenon-1-EN-2-OL: Similar structure but with the hydroxyl group at a different position, affecting its chemical properties.
Uniqueness
(3R)-5-Ethenylidenenon-1-EN-3-OL is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and potential applications. Its ability to participate in a variety of chemical reactions and its usefulness in different fields of research make it a valuable compound in both academic and industrial settings.
Propiedades
Número CAS |
821782-91-6 |
|---|---|
Fórmula molecular |
C11H18O |
Peso molecular |
166.26 g/mol |
InChI |
InChI=1S/C11H18O/c1-4-7-8-10(5-2)9-11(12)6-3/h6,11-12H,2-4,7-9H2,1H3/t11-/m0/s1 |
Clave InChI |
IAFUJNSOPDRRFP-NSHDSACASA-N |
SMILES isomérico |
CCCCC(=C=C)C[C@H](C=C)O |
SMILES canónico |
CCCCC(=C=C)CC(C=C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


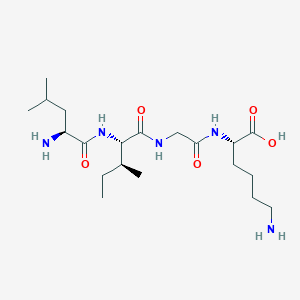
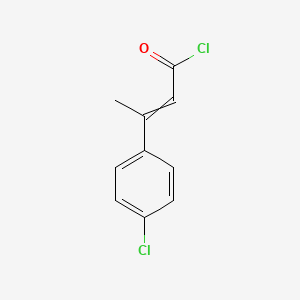
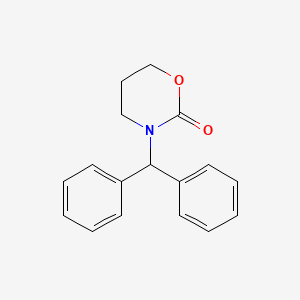
![2-({2-[(2-Methoxyphenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14232933.png)
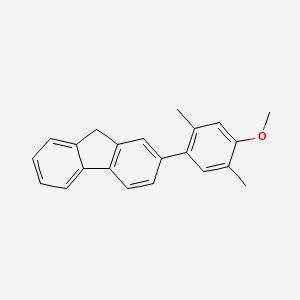
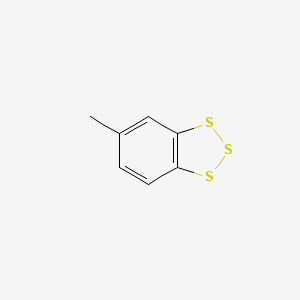
![8-[3,5-Bis(methoxymethyl)-2,4,6-trimethylphenoxy]octan-1-OL](/img/structure/B14232954.png)

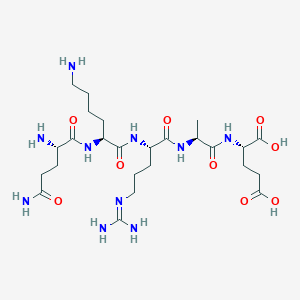
![5-[(4-Fluorophenyl)methoxy]pyridine-2-carbaldehyde](/img/structure/B14232973.png)
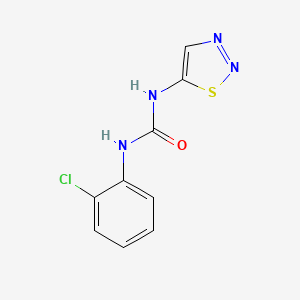
![3-(5-Bromopyridin-3-yl)-6-chloro[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14232989.png)
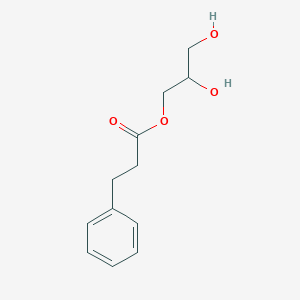
![Benzene, [(1-methyl-5-hexenyl)thio]-](/img/structure/B14233000.png)
